molecular formula C9H15NO3 B13323085 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid

2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid

Cat. No.: B13323085
M. Wt: 185.22 g/mol
InChI Key: OQUOJWRERYSMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid typically involves the enantioselective construction of the 8-oxabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This method affords optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric synthesis and the use of chiral catalysts are likely to be employed in large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an amino group and an oxabicyclic structure in this compound makes it unique compared to other similar compounds. This combination of functional groups and structural features contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-(2-amino-8-oxabicyclo[3.2.1]octan-2-yl)acetic acid

InChI

InChI=1S/C9H15NO3/c10-9(5-8(11)12)4-3-6-1-2-7(9)13-6/h6-7H,1-5,10H2,(H,11,12)

InChI Key

OQUOJWRERYSMSF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC1O2)(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.